2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC10215266
InChI: InChI=1S/C17H15N3O2/c1-21-12-5-2-10(3-6-12)16-13-7-4-11(19)8-15(13)22-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3
SMILES: COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol

2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC10215266

Molecular Formula: C17H15N3O2

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile -

Specification

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
IUPAC Name 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
Standard InChI InChI=1S/C17H15N3O2/c1-21-12-5-2-10(3-6-12)16-13-7-4-11(19)8-15(13)22-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3
Standard InChI Key RIYZZVFPXDQDPM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
Canonical SMILES COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N

Introduction

2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. It features a chromene core structure with multiple functional groups, including two amino groups at the 2 and 7 positions, a methoxy group attached to the phenyl ring at the 4 position, and a carbonitrile group at the 3 position of the chromene ring. This arrangement of substituents contributes to its potential biological activity and chemical reactivity.

Synthesis Methods

The synthesis of 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile typically involves multicomponent reactions or stepwise synthesis strategies. These methods allow for efficient construction of the compound while maintaining high yields and purity.

Biological Activities

Compounds similar to 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile have shown significant biological activities, including anti-inflammatory effects. The methoxy group in this compound is known to increase solubility, which can enhance its bioavailability and efficacy in biological systems.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological ActivityUniqueness
2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrileContains methoxy groupAnti-inflammatory effectsMethoxy increases solubility
2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrileLacks methoxy groupAnticancer propertiesSimpler structure
2,7-Diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrileContains fluorine substituentAnticancer propertiesFluorine enhances lipophilicity
2,7-Diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrileContains methyl groupVarious biological activitiesMethyl group affects lipophilicity

Each compound exhibits distinct biological activities and chemical properties due to variations in their substituents, making them valuable for different research applications.

Potential Applications

Given its structural features, 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory drugs. Further research is needed to fully explore its therapeutic potential.

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